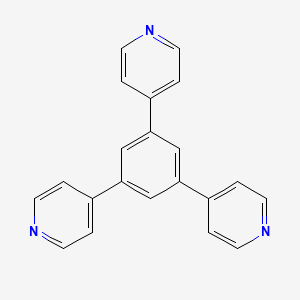

1,3,5-Tri(pyridin-4-yl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dipyridin-4-ylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3/c1-7-22-8-2-16(1)19-13-20(17-3-9-23-10-4-17)15-21(14-19)18-5-11-24-12-6-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQLKBAJUGKDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514384 | |

| Record name | 4,4',4''-(Benzene-1,3,5-triyl)tripyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170165-84-1 | |

| Record name | 4,4',4''-(Benzene-1,3,5-triyl)tripyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAS number 170165-84-1 properties and suppliers

An In-depth Technical Guide to AM251: A Potent CB1 Receptor Antagonist

Disclaimer: The CAS number 170165-84-1 provided in the topic query corresponds to the chemical compound 1,3,5-Tri(pyridin-4-yl)benzene, a molecule primarily utilized in materials science and coordination chemistry. However, the specified audience and content requirements, focusing on drug development, signaling pathways, and experimental protocols, strongly suggest an interest in a pharmacologically active agent. This guide will therefore focus on N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide , a compound widely known in the scientific community as AM251 , which is a potent tool for cannabinoid research.

Introduction

AM251, with the correct CAS number 183232-66-8 , is a highly selective antagonist and inverse agonist for the cannabinoid receptor type 1 (CB1).[1][2][3][4] Developed in the late 1990s, it has become an indispensable pharmacological tool for researchers investigating the endocannabinoid system. Its ability to potently and selectively block the CB1 receptor allows for the elucidation of the receptor's role in a vast array of physiological and pathological processes, including appetite regulation, pain perception, memory, and substance dependence.[5] This guide provides a comprehensive overview of AM251's properties, mechanism of action, research applications, and experimental protocols for professionals in the fields of pharmacology, neuroscience, and drug development. A closely related analog, AM281 (CAS 202463-68-1), also exhibits potent CB1 antagonist/inverse agonist activity.[6][7]

Physicochemical Properties of AM251

A clear understanding of the physicochemical properties of AM251 is fundamental to its effective use in experimental settings. These properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide[4] |

| Synonyms | AM-251, AM 251 |

| CAS Number | 183232-66-8[1][2][3][8] |

| Molecular Formula | C22H21Cl2IN4O[2][4] |

| Molecular Weight | 555.24 g/mol [2][3][8] |

| Appearance | Off-white solid[8] |

| Solubility | Soluble in DMSO (to 50 mg/ml) and ethanol (to 13 mg/ml)[8] |

| Storage | Store dry, frozen, and protected from light[8] |

Pharmacology and Mechanism of Action

AM251 exerts its effects primarily through its interaction with the CB1 receptor, a G-protein coupled receptor (GPCR) highly expressed in the central nervous system.[9][10]

Antagonism and Inverse Agonism:

AM251 is characterized as both a neutral antagonist and an inverse agonist at the CB1 receptor.[5][9]

-

As a neutral antagonist , it binds to the receptor and blocks the binding of endogenous cannabinoids (like anandamide and 2-AG) or exogenous agonists (like THC), thereby preventing receptor activation.[9]

-

As an inverse agonist , AM251 binds preferentially to the inactive state of the CB1 receptor. This action reduces the receptor's basal, constitutive activity that occurs even in the absence of an agonist, leading to effects opposite to those of CB1 agonists.[9]

Receptor Selectivity:

AM251 is highly selective for the CB1 receptor over the CB2 receptor. Binding affinity studies have shown a Ki (inhibitory constant) of approximately 7.5 nM for the rat CB1 receptor, while its affinity for the mouse CB2 receptor is significantly lower, with a Ki of 2,290 nM.[1] This selectivity makes it an excellent tool for isolating and studying CB1-mediated effects.

Signaling Pathway Modulation:

CB1 receptors are primarily coupled to inhibitory G-proteins (Gi/o).[9][10][11] Upon activation by an agonist, these receptors initiate a signaling cascade that includes:

-

Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[11]

-

Inhibition of presynaptic N- and P/Q-type calcium channels.[9]

-

Activation of inwardly rectifying potassium channels.[9]

-

Activation of mitogen-activated protein (MAP) kinase pathways.[9][11]

By acting as an antagonist/inverse agonist, AM251 blocks or reverses these signaling events, thereby increasing neuronal excitability and neurotransmitter release that would otherwise be suppressed by endocannabinoids.

Caption: Mechanism of AM251 action at the CB1 receptor.

Applications in Research and Drug Development

AM251 is a cornerstone tool for investigating the endocannabinoid system. Its applications include:

-

Obesity and Metabolic Disorders: By blocking the CB1 receptor, which is known to stimulate appetite, AM251 has been extensively studied in animal models of obesity, where it reduces food intake and body weight.[9]

-

Substance Use Disorders: The endocannabinoid system is implicated in the rewarding effects of drugs of abuse. AM251 is used to study the potential of CB1 antagonism in reducing drug-seeking behavior and relapse.[12]

-

Neuropsychiatric and Neurological Disorders: Researchers use AM251 to explore the role of CB1 receptors in anxiety, depression, and neurodegenerative diseases.

-

Pain and Inflammation: AM251 helps to delineate the contribution of CB1 receptors in pain signaling pathways.

-

Cancer Research: Studies have utilized AM251 to investigate the role of the endocannabinoid system in cancer cell proliferation, apoptosis, and metastasis. For instance, AM251 has been shown to induce cell cycle arrest at the G2/M phase and apoptosis in human melanoma cells.[1]

Key Experimental Protocol: CB1 Receptor Radioligand Binding Assay

This protocol describes a standard competitive binding assay to determine the affinity of a test compound for the CB1 receptor using AM251 as a reference compound.

Objective: To determine the inhibitory constant (Ki) of a test compound at the CB1 receptor.

Materials and Reagents:

-

Rat forebrain tissue (or cells expressing recombinant CB1 receptors)

-

Radioligand: [3H]CP-55,940 (a potent CB1 agonist)

-

Test compound and AM251 (for reference)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 3 mg/ml BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 3 mg/ml BSA, pH 7.4

-

Non-specific binding control: A high concentration of a non-labeled CB1 agonist (e.g., 10 µM WIN 55,212-2)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat forebrain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation. Finally, resuspend the pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In microcentrifuge tubes, add the following in order:

-

Assay buffer

-

Increasing concentrations of the test compound or AM251.

-

[3H]CP-55,940 at a final concentration close to its Kd.

-

Membrane homogenate.

-

For total binding, add vehicle instead of a test compound.

-

For non-specific binding, add a high concentration of a non-labeled ligand.

-

-

Incubation: Incubate the tubes at 30°C for 60-90 minutes.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a CB1 competitive radioligand binding assay.

Suppliers

AM251 is intended for research use only and can be sourced from several reputable chemical suppliers that specialize in providing tools for biomedical research. These include:

-

Cayman Chemical[1]

-

Tocris Bioscience (part of Bio-Techne)[2]

-

Sigma-Aldrich (Merck)[3]

-

Isca Biochemicals[8]

-

MedKoo Biosciences[7]

Researchers should always request a certificate of analysis to ensure the purity and identity of the compound.

Conclusion

AM251 is a potent, selective, and well-characterized CB1 receptor antagonist/inverse agonist that has proven to be an invaluable asset in the field of endocannabinoid research. Its ability to dissect the complex roles of the CB1 receptor continues to advance our understanding of numerous physiological processes and provides a pharmacological basis for the development of new therapeutics targeting the endocannabinoid system. Proper understanding of its properties and careful application in well-designed experiments will ensure its continued contribution to scientific discovery.

References

-

Cannabinoid receptor antagonist. Wikipedia. [Link]

-

AM 251 | 183232-66-8. Isca Biochemicals. [Link]

-

AM 281 (1115). Tocris Bioscience. [Link]

-

Genetic and pharmacologic inactivation of cannabinoid CB1 receptor inhibits angiogenesis. Blood. [Link]

-

N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide. PubChem. [Link]

-

CB1 Cannabinoid Receptor Signaling and Biased Signaling. MDPI. [Link]

-

Signal transduction of the CB1 cannabinoid receptor. Journal of Molecular Endocrinology. [Link]

-

Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge. PubMed Central. [Link]

-

Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis. PubMed. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. AM 251 | CB1 Receptors | Tocris Bioscience [tocris.com]

- 3. AM251 98 HPLC, solid 183232-66-8 [sigmaaldrich.com]

- 4. N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide | C22H21Cl2IN4O | CID 2125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medkoo.com [medkoo.com]

- 8. iscabiochemicals.com [iscabiochemicals.com]

- 9. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. jme.bioscientifica.com [jme.bioscientifica.com]

- 12. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electronic and Luminescent Properties of 1,3,5-Tri(pyridin-4-yl)benzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 1,3,5-Tri(pyridin-4-yl)benzene (TPyB), a C₃-symmetric molecule of significant interest in materials science, supramolecular chemistry, and optoelectronics. We delve into the fundamental relationship between TPyB's molecular architecture and its distinct electronic and luminescent properties. The guide covers its synthesis, structural features, and the nature of its frontier molecular orbitals. A core focus is placed on its photophysical behavior, including intrinsic fluorescence and the profound influence of environmental factors such as solvent polarity (solvatochromism) and pH (halochromism). Detailed, field-proven protocols for synthesis, electrochemical analysis (Cyclic Voltammetry), and photophysical characterization are provided to ensure methodological rigor. Finally, we explore how these fundamental properties translate into advanced applications, including its use as a trigonal ligand in luminescent metal-organic frameworks (MOFs), a responsive element in chemical sensors, and a potential material for organic light-emitting diodes (OLEDs).

Introduction to this compound (TPyB)

This compound, often abbreviated as TPyB, is a highly conjugated organic compound featuring a central benzene ring symmetrically substituted with three pyridyl groups at the 1, 3, and 5 positions.[1] This unique, propeller-like (tripodal) geometry imparts exceptional stability and pre-organizes the molecule for specific, directed interactions. The π-conjugated system spanning the entire molecule is the primary origin of its interesting electronic and luminescent properties, while the nitrogen atoms within the pyridyl rings introduce functionality, acting as Lewis basic sites for coordination and protonation.[1][2] These structural attributes make TPyB a versatile building block for creating advanced functional materials, from ordered crystalline networks to responsive molecular probes.[1] This guide will elucidate the core principles governing its behavior and provide the practical knowledge required for its application.

Caption: Molecular structure of this compound (TPyB).

Synthesis and Structural Analysis

Molecular Architecture

The structure of TPyB is non-planar. Single-crystal X-ray diffraction reveals that the molecule crystallizes in the orthorhombic crystal system (space group Cmc2₁).[1] Due to steric hindrance between the ortho-hydrogens of the central and peripheral rings, the pyridyl groups are twisted out of the plane of the central benzene ring. This twist angle is critical as it disrupts full π-conjugation, which influences the energy of the electronic transitions. The C₃ symmetry is a defining feature, making it an ideal trigonal or "tripodal" linker in coordination chemistry.[1]

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most reliable and widely used method for synthesizing TPyB is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The causality for this choice rests on the reaction's high functional group tolerance, excellent yields, and the commercial availability of the starting materials.

Protocol:

-

Inert Atmosphere Preparation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and condenser, add 1,3,5-tribromobenzene (1.0 eq), 4-pyridylboronic acid (3.3 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous solvent (e.g., a 3:1 mixture of Toluene and Ethanol) and an aqueous solution of a base (e.g., 2 M Sodium Carbonate, Na₂CO₃).

-

Reaction Execution: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

-

Work-up and Isolation: After cooling to room temperature, separate the organic layer. Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude solid product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield TPyB as a white or off-white solid.

Core Electronic Properties and Characterization

Frontier Molecular Orbitals: The Key to Functionality

The electronic behavior of TPyB is governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Theoretical calculations suggest the HOMO is primarily localized on the central 1,3,5-triphenylbenzene core, which is the more electron-rich part of the molecule.

-

LUMO: The LUMO is predominantly distributed over the electron-deficient pyridyl rings.[3]

This spatial separation of the HOMO and LUMO signifies an intramolecular charge-transfer (ICT) character upon electronic excitation (S₀ → S₁), which is fundamental to its photophysical properties. The energy gap between the HOMO and LUMO dictates the absorption and emission wavelengths and can be estimated experimentally using cyclic voltammetry and UV-Vis spectroscopy.[4][5]

Table 1: Representative Electronic Properties of TPyB

| Property | Estimated Value (eV) | Method of Determination | Significance |

|---|---|---|---|

| EHOMO | ~ -5.8 eV | Cyclic Voltammetry (Experimental) | Energy required to remove an electron (oxidation potential) |

| ELUMO | ~ -2.5 eV | Cyclic Voltammetry (Experimental) | Energy gained when an electron is added (reduction potential) |

| Eg (Electrochemical) | ~ 3.3 eV | ELUMO - EHOMO | Electrochemical band gap |

| Eg (Optical) | ~ 3.5 eV | UV-Vis Absorption Onset | Optical band gap |

Note: These are typical, illustrative values for a π-conjugated system of this type. Actual values must be determined experimentally as they are sensitive to measurement conditions.

Experimental Protocol: Electrochemical Analysis via Cyclic Voltammetry (CV)

CV is a powerful technique to probe the redox behavior of a molecule and estimate its HOMO/LUMO energy levels.[6] This protocol ensures reliable and reproducible measurements.

Protocol:

-

System Preparation: Use a three-electrode cell configuration: a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous Ag/Ag⁺ reference electrode.[7]

-

Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).

-

Analyte and Standard: Dissolve the TPyB sample in the electrolyte solution to a concentration of approximately 1 mM.

-

Calibration: Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. The E₁/₂ of Fc/Fc⁺ is used as an internal standard, which has a known absolute energy level of -4.8 eV relative to the vacuum level.[6]

-

Measurement: Record the CV of the TPyB solution. Scan to measure the first oxidation potential (Eox) and the first reduction potential (Ered).

-

Data Analysis:

-

Determine the onset potentials for oxidation (Eonset, ox) and reduction (Eonset, red).

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas[6]:

-

EHOMO (eV) = - [Eonset, ox - E₁/₂(Fc/Fc⁺) + 4.8]

-

ELUMO (eV) = - [Eonset, red - E₁/₂(Fc/Fc⁺) + 4.8]

-

-

Luminescent Properties and Their Modulation

Intrinsic Photophysics

TPyB exhibits fluorescence in the violet-blue region of the spectrum, originating from the π-π* electronic transition of its conjugated framework. The absorption spectrum typically shows a strong peak below 300 nm, while the emission is observed at longer wavelengths, with the difference being the Stokes shift.

Environmental Sensitivity: Solvatochromism and Halochromism (Protonation)

The true utility of TPyB emerges from the sensitivity of its luminescence to its environment.

-

Solvatochromism: The emission spectrum of TPyB is expected to show a bathochromic (red) shift as the polarity of the solvent increases. This is a hallmark of molecules with an ICT character. In the excited state, the molecule has a larger dipole moment than in the ground state. Polar solvents stabilize this excited state more effectively, lowering its energy and thus red-shifting the emission wavelength.[8][9]

-

Halochromism (Protonation Effect): The pyridyl nitrogen atoms are basic and can be protonated in acidic conditions. Protonation drastically alters the electronic properties. The pyridinium cation is significantly more electron-withdrawing than the neutral pyridine ring. This increased acceptor strength enhances the ICT character, leading to a substantial red-shift in both absorption and emission spectra. This pH-dependent color change is a key mechanism for sensing applications.

Caption: Protonation of TPyB's pyridyl nitrogens induces a significant red-shift in its fluorescence emission.

Table 2: Representative Photophysical Data for TPyB in Different Environments

| Solvent / Condition | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Expected Observation |

|---|---|---|---|---|

| Toluene | ~285 | ~365 | ~0.85 | Strong violet-blue emission |

| Acetonitrile | ~287 | ~375 | ~0.70 | Blue emission, slightly red-shifted |

| Acidic Water (pH 2) | ~310 | ~480 | ~0.40 | Strong green-yellow emission |

Note: These are representative values based on the behavior of similar pyridine-based fluorophores. Absolute values must be determined experimentally.

Experimental Protocol: Photophysical Characterization

This workflow ensures accurate measurement of key photophysical parameters.

Protocol:

-

Sample Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) of TPyB in spectroscopic-grade solvents of varying polarity (e.g., cyclohexane, toluene, THF, acetonitrile, ethanol).

-

UV-Vis Absorption Spectroscopy:

-

Use a dual-beam spectrophotometer.

-

Record the absorption spectrum from 200 to 500 nm using a 1 cm path length quartz cuvette.

-

Use the pure solvent as a reference blank.

-

-

Steady-State Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (λabs).

-

Record the emission spectrum from a wavelength slightly longer than the excitation wavelength to ~600 nm. Maintain consistent excitation and emission slit widths for all samples to allow for relative intensity comparisons.

-

-

Relative Fluorescence Quantum Yield (Φf) Measurement:

-

Select a well-characterized fluorescence standard whose absorption and emission spectra overlap with TPyB (e.g., quinine sulfate in 0.5 M H₂SO₄, Φf = 0.54).[10]

-

Prepare solutions of the standard and the TPyB sample with closely matched absorbances (< 0.1) at the same excitation wavelength.

-

Measure the integrated fluorescence intensity (area under the emission curve) and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.[10]

-

Caption: Standard workflow for comprehensive photophysical characterization of TPyB.

Applications Driven by Optoelectronic Properties

Supramolecular Chemistry: A Trigonal Node for Luminescent MOFs

The C₃ symmetry and pyridyl nitrogen coordination sites make TPyB an exceptional trigonal linker for constructing metal-organic frameworks (MOFs).[1] When coordinated to metal ions (e.g., Zn²⁺, Cd²⁺), the intrinsic luminescence of the TPyB ligand can be preserved or even enhanced within the rigid, ordered framework. These luminescent MOFs are highly sought after for applications in chemical sensing, where the inclusion of guest molecules into the MOF pores can modulate the fluorescence output.

Chemical Sensing: Leveraging Halochromism

The dramatic, pH-induced shift in fluorescence (halochromism) makes TPyB a highly effective turn-on or ratiometric fluorescent sensor for acidity. In a neutral environment, it emits blue light. Upon exposure to an acid, the emission shifts to green/yellow. This distinct color change allows for the visual or spectroscopic detection of protons and can be extended to sense acidic vapors or metal ions that act as Lewis acids, coordinating to the pyridyl nitrogens and inducing a similar electronic effect.

Organic Electronics: A Candidate for OLEDs

In the context of organic light-emitting diodes (OLEDs), TPyB's electronic properties are highly relevant.[2]

-

Host Material: Its relatively high HOMO-LUMO gap makes it a potential host material for blue or green phosphorescent emitters.

-

Electron-Transporting/Hole-Blocking Layer: The electron-deficient nature of the pyridyl rings gives TPyB good electron-transporting potential. Its deep HOMO level (~-5.8 eV) can also serve to block holes from passing from the emissive layer to the electron-transport layer, improving device efficiency and lifetime.

Conclusion and Future Outlook

This compound is more than a simple fluorophore; it is a versatile molecular platform whose utility is derived from a well-defined structure-property relationship. Its rigid C₃-symmetric core provides stability, while its π-conjugated system and terminal pyridyl groups govern its electronic and luminescent behavior. The sensitivity of its fluorescence to protonation and solvent polarity is not a limitation but a key feature that enables its application in advanced chemical sensors. As a robust tripodal linker, it will continue to be instrumental in the design of functional, luminescent MOFs. Further research into derivatization of the TPyB core—adding electron-donating or -withdrawing groups—will allow for fine-tuning of its HOMO/LUMO levels and emission colors, paving the way for next-generation materials in organic electronics and targeted biomedical imaging.

References

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Dalton Transactions. [Link]

-

The Royal Society of Chemistry. {Supplementary Data}. [Link]

-

Semantic Scholar. (2023, April 6). Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Ind. [Link]

-

Research Journal of Pharmacy and Technology. Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Or. [Link]

-

Ningbo Innopharmchem Co., Ltd. Exploring the Electronic Chemical Applications of 1,3,5-tris(4-pyridyl)benzene. [Link]

-

The Royal Society of Chemistry. Materials Chemistry C. [Link]

-

ResearchGate. (2018, September 7). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?[Link]

-

PubMed. Tuning electronic structure and photophysical properties of [Ir(ppy)₂(py)₂]+ by substituents binding in pyridyl ligand: a computational study. [Link]

-

Shanghai Sunway Co. Ltd. 1,3,5-tri(pyridin-4-yl) benzene CAS NO.170165-84-1. [Link]

-

International Union of Crystallography. N,N′-Bis(pyridin-4-ylmethyl)oxalamide benzene monosolvate: crystal structure, Hirshfeld surface analysis and computational study. [Link]

-

IUPAC. (2011, August 31). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). [Link]

-

MDPI. (2023, February 17). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. [Link]

-

ResearchGate. Fluorescence Quantum Yields—Methods of Determination and Standards. [Link]

-

ResearchGate. (2009, August 5). Synthesis and efficient three-photon excited green fluorescence of pyridine–triphenylamine conjugated dyes. [Link]

Sources

- 1. Buy this compound | 170165-84-1 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Tuning electronic structure and photophysical properties of [Ir(ppy)₂(py)₂]+ by substituents binding in pyridyl ligand: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nasc.ac.in [nasc.ac.in]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. publications.iupac.org [publications.iupac.org]

thermal stability and decomposition of 1,3,5-Tri(pyridin-4-yl)benzene.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,3,5-Tri(pyridin-4-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TPyB) is a symmetrically substituted aromatic compound distinguished by a central benzene core linked to three pyridyl units. This unique architecture, featuring extensive π-conjugation and multiple nitrogen-containing heterocycles, imparts exceptional thermal stability and makes it a molecule of significant interest in materials science and coordination chemistry.[1] This guide provides a detailed examination of the thermal properties of TPyB, focusing on its stability under thermal stress and its decomposition pathways. We will explore the underlying structural attributes contributing to its robustness, present methodologies for its thermal analysis, and propose a mechanistic view of its decomposition based on established principles of aromatic and heterocyclic chemistry.

Introduction to this compound

This compound, with the chemical formula C₂₁H₁₅N₃, is a crystalline solid known for its high melting point and remarkable thermal resilience.[1][2] Its structure is defined by a planar benzene ring at the center, with three pyridine rings attached at the 1, 3, and 5 positions. This arrangement results in a highly conjugated system where electron delocalization extends across the entire molecular framework, a key factor in its stability.[1]

The nitrogen atoms within the pyridine rings serve as coordination sites, making TPyB a valuable tridentate ligand in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other supramolecular structures.[1][3] Its electronic and luminescent properties also make it a candidate for applications in organic light-emitting diodes (OLEDs) and conductive polymers.[1] Understanding the limits of its thermal stability is therefore critical for defining the operational range and processing conditions for these advanced materials.

Thermal Stability Analysis

The thermal behavior of TPyB is best characterized by two primary analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For TPyB, TGA profiles reveal exceptional thermal stability. The compound typically shows no significant mass loss at temperatures below 250°C.[1] This high decomposition temperature is a direct consequence of its molecular structure. The strong covalent bonds within the aromatic rings and the C-C linkages between them require substantial energy to break. The symmetrical distribution of the pyridyl groups helps to dissipate thermal energy effectively throughout the molecule, further enhancing its stability.[1]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. DSC analysis of TPyB shows a high melting point, often exceeding 300°C, which is consistent with its crystalline nature and the strong intermolecular forces present in the solid state.[1][2] Beyond the melting endotherm, DSC traces can also reveal exothermic or endothermic events corresponding to decomposition processes.[1] When used in conjunction, TGA and DSC provide a comprehensive picture of the material's thermal behavior, defining the temperature window in which it remains structurally and chemically intact.[1]

Summary of Thermal Properties

The following table summarizes the key quantitative data regarding the thermal properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₅N₃ | [4] |

| Molecular Weight | 309.36 g/mol | [2][4] |

| Melting Point | >300 °C | [1][2] |

| Boiling Point (Predicted) | 488.6 ± 40.0 °C | [2][5] |

| Decomposition Onset | >250 °C | [1] |

Proposed Thermal Decomposition Pathway

While specific, detailed studies on the high-temperature decomposition mechanism of TPyB are not extensively published, a plausible pathway can be inferred from the known thermal behavior of its constituent parts, namely benzene and pyridine.

The decomposition of pyridine is initiated by the formation of pyridyl radicals.[6] Research has shown that while 2- and 3-pyridyl radicals can lead to stable gaseous products through ring-opening, 4-pyridyl radicals—the type present in TPyB—are prone to producing solid deposits and are considered primary agents in soot formation.[6]

Based on this, the thermal decomposition of TPyB likely proceeds through a radical-mediated mechanism:

-

Initiation: At sufficiently high temperatures, the weakest bonds in the molecule will cleave. This is likely the C-C single bond connecting a pyridine ring to the central benzene ring, leading to the formation of a 4-pyridyl radical and a 3,5-di(pyridin-4-yl)phenyl radical.

-

Propagation & Fragmentation: These initial radicals can undergo further fragmentation. The pyridyl radicals may undergo ring-opening, though the tendency of 4-pyridyl radicals to form solids suggests that polymerization and condensation reactions may be more favorable.[6] The larger phenyl-based radical will also be highly reactive.

-

Termination: The radical fragments can combine and cross-link, leading to the formation of a complex, nitrogen-containing carbonaceous char or soot. This is consistent with the behavior observed for 4-pyridyl radicals.[6]

The following diagram illustrates this proposed decomposition pathway.

Caption: Proposed radical-mediated thermal decomposition pathway for TPyB.

Experimental Protocols for Thermal Analysis

To ensure reproducible and accurate data, standardized protocols for TGA and DSC are essential.

Workflow for Thermal Analysis

The general workflow for characterizing the thermal properties of a compound like TPyB is outlined below.

Caption: Standard experimental workflow for TGA and DSC analysis.

Detailed Protocol for Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 3-5 mg of finely ground this compound into a clean, tared ceramic TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Set the purge gas to high-purity nitrogen (N₂) with a flow rate of 50-100 mL/min to maintain an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition, typically defined as the temperature at which 5% mass loss occurs (T₅).

-

Note the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG).

-

Detailed Protocol for Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 2-4 mg of finely ground this compound into a tared aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Set the purge gas to high-purity nitrogen (N₂) with a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 350°C (or a temperature just beyond the melting point but below major decomposition) at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify the endothermic peak corresponding to melting. Report the onset temperature and the peak maximum temperature (Tₘ).

-

Observe any exothermic or endothermic events following the melt that may indicate the onset of decomposition.

-

Conclusion

This compound is a molecule of high thermal robustness, maintaining its integrity at temperatures exceeding 250°C.[1] Its stability is rooted in its highly conjugated, symmetric aromatic structure. Thermal degradation, when it occurs, likely proceeds via a radical mechanism initiated by C-C bond cleavage, with the known behavior of 4-pyridyl radicals suggesting a propensity for forming a solid carbonaceous residue.[6] The standardized TGA and DSC protocols provided herein offer a reliable framework for researchers to verify these properties and to confidently define the processing and operational limits for materials incorporating this versatile chemical building block.

References

- Smolecule. (2023, August 16). This compound.

- ChemicalBook. (2025, July 16). 1,3,5-tris(4-pyridyl)benzene | 170165-84-1.

- Guidechem. 1,3,5-tris(4-pyridyl)benzene 170165-84-1 wiki.

- Hore, N. R., & Russell, D. K. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, 269-276.

- ChemicalBook. 1,3,5-tris(4-pyridyl)benzene CAS#: 170165-84-1.

- Sigma-Aldrich. This compound | 170165-84-1.

- BLDpharm. 170165-84-1|this compound.

- PubChem. 1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene.

- Matsumoto, K., & Kurata, H. Thermogravimetric analysis and crystal structure of tri-3-pyridylmethanol monohydrate. Senshu University Institute of Natural Sciences.

- ChemicalBook. (2021, December 16). 1,3,5-tris(4-pyridyl)benzene | 170165-84-1.

- ResearchGate. (2025, August 5). Synthesis of 1,3,5-tris[4-(diarylamino)phenyl]benzene and 1,3,5-tris(diarylamino)benzene derivatives.

- Shanghai Sunway Co. Ltd. 1,3,5-tri(pyridin-4-yl) benzene CAS NO.170165-84-1.

Sources

- 1. Buy this compound | 170165-84-1 [smolecule.com]

- 2. 1,3,5-tris(4-pyridyl)benzene CAS#: 170165-84-1 [amp.chemicalbook.com]

- 3. 1,3,5-tri(pyridin-4-yl) benzene, CasNo.170165-84-1 Shanghai Sunway Co. Ltd. China (Mainland) [shanghaisunway.lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1,3,5-tris(4-pyridyl)benzene | 170165-84-1 [amp.chemicalbook.com]

- 6. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 1,3,5-Tri(pyridin-4-yl)benzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3,5-Tri(pyridin-4-yl)benzene, a tritopic ligand of significant interest in coordination chemistry, materials science, and pharmaceutical research. While quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles, qualitative observations from existing research, and comparative analysis with structurally similar molecules to provide a robust framework for understanding and predicting its solubility behavior. Furthermore, this document offers detailed, field-proven experimental protocols for researchers to precisely determine the solubility of this compound in various organic solvents, ensuring reproducible and reliable results for downstream applications.

Introduction: The Significance of this compound

This compound is a highly symmetrical, rigid organic molecule featuring a central benzene ring functionalized with three pyridine units at the 1, 3, and 5 positions.[1] This unique architecture imparts several key properties that make it a valuable building block in supramolecular chemistry and materials science. The nitrogen atoms within the pyridine rings act as excellent coordination sites for metal ions, enabling the self-assembly of complex, multi-dimensional structures such as metal-organic frameworks (MOFs) and coordination polymers. These materials are at the forefront of research in gas storage, catalysis, and sensing.

In the context of drug development, the pyridyl moieties offer potential hydrogen bonding sites and can influence the pharmacokinetic properties of a larger molecule. Understanding the solubility of this core structure is therefore a critical first step in the design of novel therapeutics and functional materials. Poor solubility can hinder synthesis, purification, formulation, and biological testing, making a thorough characterization of this fundamental property essential.

Theoretical Framework for Solubility

The solubility of a crystalline organic compound like this compound is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.

Molecular Structure and Polarity

This compound possesses a unique combination of polar and non-polar characteristics.

-

Non-polar Core: The central benzene ring and the aromatic rings of the pyridyl groups contribute to a significant non-polar, hydrophobic character.

-

Polar Functionality: The nitrogen atoms in the three pyridine rings introduce localized dipoles, making the molecule capable of engaging in hydrogen bonding as an acceptor.

This dual nature suggests that its solubility will be highly dependent on the solvent's ability to interact favorably with both the aromatic system and the polar nitrogen atoms.

Figure 1: Molecular Structure of this compound.

Expected Solubility Profile

Based on its structure, the following trends in solubility can be anticipated:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors to the pyridyl nitrogen atoms. Consequently, this compound is expected to exhibit moderate to good solubility in these solvents, particularly with an increase in temperature. This is supported by observations that methanol and ethanol are effective for its recrystallization, a process that relies on a significant difference in solubility between hot and cold conditions.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the polar regions of the molecule. We can anticipate reasonable solubility in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The large, non-polar aromatic surface area suggests some affinity for non-polar solvents. However, the energy required to break the crystal lattice forces may not be sufficiently compensated by the weak van der Waals interactions with these solvents, likely resulting in low solubility.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are often effective at dissolving a wide range of organic compounds. It is plausible that this compound will show some solubility in these solvents.

Qualitative and Comparative Solubility Analysis

In the absence of direct quantitative data, we can draw inferences from related compounds.

| Compound | Structural Features | Reported Solubility | Reference |

| This compound | Central benzene core, three pyridyl groups. | Good solubility in hot polar protic solvents like methanol and ethanol (for recrystallization). | [1] |

| 2,4,6-Triphenylpyridine | Central pyridine core, three phenyl groups. Less polar than the target compound. | Soluble in ethanol and acetone; low solubility in water. | [2] |

| 1,3,5-Tri(4-carboxyphenyl)benzene | Central benzene core, three carboxyphenyl groups. Capable of hydrogen bonding. | Soluble in tetrahydrofuran (THF). The carboxylic acid groups likely increase polarity and hydrogen bonding capacity. | [3] |

| Pyridine | The basic building block. | Miscible with water and most organic solvents. |

This comparative table suggests that solvents capable of hydrogen bonding or with moderate to high polarity are the most promising candidates for dissolving this compound.

Experimental Protocols for Solubility Determination

To obtain precise and actionable solubility data, a systematic experimental approach is necessary. The following protocols are recommended for researchers.

General Workflow for Solubility Measurement

Figure 2: General workflow for experimental solubility determination.

Protocol 1: Gravimetric Determination of Solubility

This method is straightforward and does not require sophisticated instrumentation beyond a calibrated analytical balance and oven.

Materials:

-

This compound

-

Solvent of interest

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe and syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed glass vials for evaporation

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation: Add a known volume of the solvent to a vial. Equilibrate the solvent to the desired experimental temperature.

-

Saturation: Add an excess of this compound to the solvent to create a saturated solution with visible solid remaining.

-

Equilibration: Seal the vial and place it in a shaker or water bath at a constant temperature. Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter.

-

Evaporation: Dispense the filtered supernatant into a pre-weighed, clean, and dry vial.

-

Drying: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry to a constant weight.

-

Calculation:

-

Mass of solute = (Mass of vial with dried solute) - (Mass of empty vial)

-

Solubility (g/L) = (Mass of solute in g) / (Volume of supernatant in L)

-

Protocol 2: UV-Vis Spectrophotometric Determination of Solubility

This method is highly sensitive and suitable for compounds with a strong chromophore, such as this compound.

Materials:

-

Same as Protocol 1, plus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Preparation: Prepare and equilibrate the saturated solution as described in Protocol 1 (steps 1-4).

-

Dilution: Accurately dilute a known volume of the filtered supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original, undiluted supernatant, accounting for the dilution factor.

-

Solubility = (Concentration of diluted sample) x (Dilution factor)

-

Factors Influencing Solubility and Practical Considerations

-

Temperature: The solubility of solids in liquids generally increases with temperature. For recrystallization, a solvent should be chosen that provides high solubility at elevated temperatures and low solubility at room temperature or below.

-

Purity of the Compound: Impurities can affect the measured solubility. It is recommended to use highly purified this compound for accurate determinations.

-

pH (for aqueous systems): In aqueous solutions, the solubility of pyridyl compounds can be pH-dependent. Protonation of the nitrogen atoms at low pH would significantly increase aqueous solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

Conclusion

References

Sources

1,3,5-Tri(pyridin-4-yl)benzene: A Versatile Building Block for Advanced Materials

An In-depth Technical Guide for Researchers and Scientists

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

In the dynamic landscape of materials science, the quest for novel molecular architectures with tailored functionalities is paramount. Among the myriad of organic building blocks, 1,3,5-Tri(pyridin-4-yl)benzene has emerged as a particularly compelling synthon. Its unique C3-symmetric structure, featuring a central benzene core decorated with three pyridyl units, offers a trifecta of desirable attributes: rigidity, pre-defined coordination vectors, and rich electronic properties. This guide provides a comprehensive overview of the synthesis, properties, and burgeoning applications of this compound, offering researchers and drug development professionals a technical resource to harness its potential in creating next-generation materials.

Core Molecular Attributes and Synthesis

This compound (C₂₁H₁₅N₃) is a crystalline solid with a high melting point, reflecting its stable, conjugated aromatic system. The nitrogen atoms within the pyridyl rings act as versatile coordination sites for metal ions, making it an exceptional ligand for the construction of supramolecular assemblies and porous crystalline materials.[1] Its electronic properties, stemming from the extended π-conjugation, are of significant interest for applications in organic electronics.[2]

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a reliable route to connect the pyridyl moieties to the central benzene ring.

Reaction Principle: The catalytic cycle involves the oxidative addition of an aryl halide (1,3,5-tribromobenzene) to a palladium(0) complex, followed by transmetalation with an organoboron species (4-pyridylboronic acid) in the presence of a base. The cycle concludes with reductive elimination, yielding the desired product and regenerating the palladium(0) catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3,5-tribromobenzene

-

4-pyridylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Ethanol

-

Deionized water

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,3,5-tribromobenzene (1.0 mmol), 4-pyridylboronic acid (3.3 mmol), and potassium carbonate (4.0 mmol).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with dichloromethane (50 mL) and wash with deionized water (3 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a white to off-white solid.

Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Melting Point: To assess purity.

Applications in Materials Science

The trifunctional and rigid nature of this compound makes it a cornerstone for the bottom-up design of a diverse range of functional materials.

Metal-Organic Frameworks (MOFs)

MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The directional pyridyl groups of this compound act as nodes, coordinating with metal centers to form highly ordered, porous three-dimensional networks. The resulting MOFs exhibit high surface areas and tunable pore sizes, making them prime candidates for various applications.

Key Applications of this compound-based MOFs:

-

Gas Storage and Separation: The defined pore apertures and chemical environment within these MOFs allow for the selective adsorption and storage of gases such as carbon dioxide, methane, and hydrogen.[3] For instance, the strategic placement of pyridyl nitrogen atoms can enhance the affinity for CO₂ through dipole-quadrupole interactions.

-

Heterogeneous Catalysis: The porous structure of these MOFs allows for the diffusion of reactants to catalytically active metal sites within the framework.[2][4] The this compound ligand can also be functionalized to introduce additional catalytic moieties.

-

Sensing: The luminescence of MOFs incorporating this compound can be modulated by the presence of specific analytes, enabling their use as chemical sensors.

Experimental Workflow: Solvothermal Synthesis of a MOF using this compound

Caption: General workflow for the solvothermal synthesis of a MOF.

Covalent Organic Frameworks (COFs)

COFs are another class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The C3 symmetry of this compound makes it an ideal building block for creating 2D or 3D COFs with well-defined pore structures.[1]

Key Applications of this compound-based COFs:

-

Adsorption and Separation: Pyridine-containing COFs have shown excellent performance in the removal of organic pollutants, such as dyes, from water due to their high surface area and the presence of nitrogen-rich adsorption sites.[5]

-

Energy Storage: The redox-active nature of the pyridyl units and the porous structure make these COFs promising materials for electrodes in batteries and supercapacitors.[6]

-

Catalysis: The covalent framework provides a robust platform for incorporating catalytic sites, leading to highly stable and reusable catalysts.

Experimental Protocol: Synthesis of a Pyridine-Based COF

Materials:

-

This compound (or a functionalized derivative, e.g., 2,4,6-tris(4-aminophenyl)pyridine)

-

A suitable aldehyde linker (e.g., 2,5-dibromobenzene-1,4-dicarbaldehyde)

-

A high-boiling solvent mixture (e.g., o-dichlorobenzene/mesitylene)

-

An acidic catalyst (e.g., 6 M acetic acid)

Procedure:

-

Reactant Mixture: In a vial, combine the amine-functionalized pyridine-based monomer and the aldehyde linker in the chosen solvent mixture.

-

Sonication and Catalyst Addition: Sonicate the mixture to ensure homogeneity, then add the acidic catalyst.

-

Reaction: Seal the vial and heat it in an oven at a specific temperature (e.g., 120 °C) for an extended period (e.g., 72 hours).

-

Isolation and Purification: Collect the resulting precipitate by filtration and wash it sequentially with various organic solvents (e.g., dichloromethane, acetone, methanol).

-

Activation: Further purify the COF by Soxhlet extraction with a suitable solvent (e.g., THF) and then dry under vacuum at an elevated temperature to remove any residual solvent from the pores.

Organic Light-Emitting Diodes (OLEDs)

The electronic properties of this compound and its derivatives make them promising materials for use in OLEDs.[2] The pyridine moieties can facilitate electron transport, and the overall molecular structure can be tailored to achieve desired photophysical properties.

Role of this compound in OLEDs:

-

Electron Transport Layer (ETL): The electron-deficient nature of the pyridine rings can facilitate the transport of electrons from the cathode to the emissive layer, improving device efficiency.[7]

-

Host Material: In the emissive layer, this compound derivatives can serve as a host for phosphorescent or fluorescent dopants, facilitating efficient energy transfer to the emitter.[8]

Experimental Workflow: Fabrication of a Multilayer OLED

Caption: General workflow for the fabrication of a multilayer OLED.

Quantitative Data Summary

The performance of materials derived from this compound and its analogues is highly dependent on the specific synthetic conditions and the other components of the material. The following table provides representative data for analogous systems to illustrate the potential of this building block.

| Material Type | Ligand/Monomer Analog | Application | Key Performance Metric | Reference |

| MOF | 2,4,6-tris(4-pyridyl)-1,3,5-triazine | CO₂ Adsorption | Selective adsorption of CO₂ | [3] |

| MOF | 2,4,6-tris(4-pyridyl)-1,3,5-triazine | Catalysis (ORR) | High limiting current density | [9] |

| COF | 2,4,6-tris(4-aminophenyl)pyridine | Dye Adsorption | Max. adsorption capacity for Rhodamine B: 1254 mg g⁻¹ | [5] |

| OLED | 1,3,5-tris(1-pyrenyl)benzene (Host) | Red Emission | Current efficiency: 4.38 cd/A | [8] |

Conclusion and Future Outlook

This compound stands as a testament to the power of molecular design in materials science. Its inherent symmetry, rigidity, and versatile coordination chemistry have paved the way for the development of a wide array of functional materials. From the highly porous and crystalline structures of MOFs and COFs to the electronically active layers in OLEDs, the applications of this molecular building block are both diverse and impactful.

Future research will likely focus on the development of more complex and functionalized derivatives of this compound. The introduction of chiral centers, redox-active moieties, or photoresponsive groups could lead to materials with even more sophisticated functions, such as enantioselective catalysts, advanced energy storage systems, and smart sensors. As synthetic methodologies become more refined and our understanding of structure-property relationships deepens, this compound is poised to remain a key player in the ongoing quest for advanced materials that can address some of society's most pressing challenges in energy, environment, and health.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of a pyridine-based covalent organic framework as an efficient adsorbent for rhodamine B removal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of a pyridine-based covalent organic framework as an anode material for lithium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 7. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

1,3,5-Tri(pyridin-4-yl)benzene: A Trigonal Tectonic for Advanced Supramolecular Architectures

An In-depth Technical Guide for Researchers

As a Senior Application Scientist, my focus is on bridging the gap between molecular potential and tangible application. In the realm of supramolecular chemistry and materials science, few building blocks offer the elegant simplicity and profound utility of 1,3,5-Tri(pyridin-4-yl)benzene (TPB). This guide serves as a comprehensive technical exploration of TPB, moving from its fundamental properties and synthesis to its application in constructing sophisticated, functional supramolecular systems. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational design.

Core Concepts: Why this compound?

The efficacy of TPB as a supramolecular building block, or tecton, is not accidental; it is a direct consequence of its inherent molecular design.

-

Structural Rigidity and C3 Symmetry: The molecule is built on a central, planar benzene ring, conferring a rigid and well-defined geometry. The three pyridine rings are disposed at 120-degree angles, creating a predictable C3-symmetric structure. This high degree of symmetry is crucial for the formation of ordered, crystalline materials like Metal-Organic Frameworks (MOFs), as it reduces the possibility of forming disordered or amorphous products.[1]

-

Defined Coordination Vectors: The nitrogen atom on each of the three pyridine rings acts as a potent Lewis base, providing a specific and directional coordination site for interaction with metal ions (Lewis acids) or as a hydrogen bond acceptor.[1] This predictable directionality allows scientists to design and construct complex, extended networks with a high degree of control.

-

Electronic Properties: The conjugated pi-system extending across the benzene and pyridine rings endows TPB with interesting electronic and photoluminescent properties.[1][2] This makes it a valuable component for functional materials in fields like organic electronics, including Organic Light-Emitting Diodes (OLEDs) and conductive polymers.[2]

Physicochemical Properties Summary

| Property | Value | Source |

| CAS Number | 170165-84-1 | [1] |

| Molecular Formula | C₂₁H₁₅N₃ | [1] |

| Molecular Weight | 309.36 g/mol | [1][3] |

| Appearance | Solid | |

| Melting Point | >300 °C | [4] |

| Key Feature | Trigonal, C3-symmetric ligand | [1] |

| Primary Function | Building block for coordination polymers, MOFs, and hydrogen-bonded networks | [4] |

Synthesis of the Building Block: A Validated Protocol

The most reliable and widely adopted method for synthesizing TPB is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This method offers high yields and tolerance to a wide variety of functional groups.

Principle of the Suzuki-Miyaura Coupling

The reaction couples an organoboron compound (4-pyridylboronic acid) with an organohalide (1,3,5-tribromobenzene) using a Palladium(0) catalyst. The mechanism proceeds through three key steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation with the boronic acid (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1] The choice of a phosphine ligand is critical to stabilize the palladium catalyst and facilitate the reaction steps.

Workflow for TPB Synthesis via Suzuki Coupling

Caption: Workflow for the Suzuki-Miyaura synthesis of TPB.

Detailed Experimental Protocol

Materials:

-

1,3,5-Tribromobenzene (1.0 eq)

-

4-Pyridylboronic acid (3.3 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (6.0 eq)

-

Solvent mixture: Toluene, Ethanol, and Water (e.g., 4:1:1 ratio)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1,3,5-tribromobenzene, 4-pyridylboronic acid, and sodium carbonate.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst followed by the degassed solvent mixture via cannula or syringe.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add deionized water and transfer the mixture to a separatory funnel.

-

Separate the aqueous and organic layers. Extract the aqueous layer two more times with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Combine all organic layers. Wash sequentially with deionized water and then brine to remove inorganic impurities.

-

-

Purification:

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., DMF/ethanol) to yield pure this compound as a solid.

-

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the complete substitution of all three bromine atoms and the absence of starting materials or boronic acid homo-coupling byproducts.

Constructing Supramolecular Structures

The true utility of TPB is realized when it is employed to build larger, functional assemblies.

A. Metal-Organic Frameworks (MOFs) & Coordination Polymers

MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The C3 symmetry and defined coordination vectors of TPB make it an ideal ligand for creating porous, high-surface-area frameworks.[4]

Design Principle: TPB acts as a trigonal node, connecting metal centers. The choice of metal ion (e.g., Cu²⁺, Zn²⁺, Ni²⁺) and its preferred coordination geometry, along with the reaction conditions (solvent, temperature), will dictate the final topology of the network.[5][6] For instance, a metal that prefers tetrahedral coordination with TPB can lead to a 3D diamondoid network.

Logical Flow of MOF Self-Assembly

Caption: Logical diagram of supramolecular self-assembly into a MOF.

Representative Protocol for MOF Synthesis (Solvothermal)

This protocol is a generalized example based on common procedures for synthesizing pyridyl-based MOFs.[5][7]

Materials:

-

This compound (TPB)

-

A metal salt, e.g., Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O]

-

High-purity solvent, e.g., N,N-Dimethylformamide (DMF)

-

Teflon-lined stainless steel autoclave or a thick-walled borosilicate glass vial.

Procedure:

-

Preparation: In a glass vial, dissolve TPB (e.g., 0.1 mmol) and the metal salt (e.g., 0.15 mmol, 1.5 eq) in DMF (e.g., 10 mL). The solution should be sonicated for 5-10 minutes to ensure complete dissolution.

-

Sealing: Cap the vial tightly. If using an autoclave, place the sealed vial inside the steel vessel.

-

Heating: Place the reaction vessel in a programmable oven. Heat to a specific temperature (e.g., 100-140 °C) and hold for a defined period (e.g., 48-72 hours). The slow heating and cooling rates are critical for the growth of high-quality single crystals.

-

Cooling: Allow the oven to cool slowly to room temperature.

-

Isolation: Carefully decant the mother liquor. Wash the resulting crystals with fresh DMF several times to remove unreacted starting materials.

-

Solvent Exchange: To activate the MOF (i.e., remove guest solvent molecules from the pores), the crystals are typically soaked in a more volatile solvent (e.g., acetone or dichloromethane) for 2-3 days, with the solvent being replaced periodically.

-

Drying: The crystals are then dried under vacuum at a slightly elevated temperature to yield the final, porous MOF material.

Characterization: The formation of the MOF must be confirmed by Single-Crystal X-ray Diffraction (SC-XRD) to determine the precise structure and network topology. Powder X-ray Diffraction (PXRD) is used to confirm phase purity. Thermal Gravimetric Analysis (TGA) assesses thermal stability, and gas sorption analysis (e.g., N₂ at 77 K) is used to measure the surface area and porosity.[8]

B. Hydrogen-Bonded Networks

Beyond coordination chemistry, the pyridyl nitrogen of TPB is an excellent hydrogen bond acceptor. By co-crystallizing TPB with molecules that are strong hydrogen bond donors (e.g., dicarboxylic acids, phenols), it is possible to form predictable, non-covalent networks.[9]

Design Principle: The key is molecular complementarity. A linear dicarboxylic acid, for instance, can bridge two different TPB molecules, using the N···H-O hydrogen bond. The geometry of the donor molecule will dictate the dimensionality and structure of the resulting network. This approach is fundamental to crystal engineering and has potential applications in creating co-crystals for the pharmaceutical industry. The dimensionality of these hydrogen bond networks can significantly influence the physical properties of the resulting materials.[10]

Applications in Drug Development and Advanced Materials

While TPB itself is not a therapeutic agent, the supramolecular structures it helps create have significant potential in the biomedical and pharmaceutical fields.[1]

-

Drug Delivery: The porous nature of TPB-based MOFs makes them excellent candidates for drug carriers.[11] The high surface area allows for significant drug loading, and the pore size can be tuned to control the release rate of the therapeutic agent.

-

Sensing: Functionalized TPB-based frameworks can be designed to detect specific biological molecules or ions. The luminescence of the framework might be quenched or enhanced upon binding with an analyte, forming the basis of a sensitive detection platform.

-

Catalysis: By incorporating catalytically active metal centers within a TPB-based MOF, it is possible to create heterogeneous catalysts that offer high stability and reusability, a significant advantage in pharmaceutical synthesis.

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of rational molecular design. Its unique combination of rigidity, C3 symmetry, and defined coordination sites provides an unparalleled platform for the bottom-up construction of highly ordered supramolecular materials. From porous MOFs for gas capture to intricate hydrogen-bonded networks for crystal engineering, TPB offers a reliable and versatile tool for researchers. For professionals in drug development, understanding how to wield such building blocks is paramount to designing the next generation of delivery systems, sensors, and advanced functional materials.

References

- Smolecule. (2023, August 16). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Electronic Chemical Applications of 1,3,5-tris(4-pyridyl)benzene.

- National Institutes of Health (NIH). (n.d.). Efficient capture of trace benzene vapor by metal–organic frameworks modified with macrocyclic pyridyl ligands. PMC.

- LookChem. (n.d.). Cas 170165-84-1, 1,3,5-tris(4-pyridyl)benzene.

- ChemicalBook. (2025, July 16). 1,3,5-tris(4-pyridyl)benzene | 170165-84-1.

- Sigma-Aldrich. (n.d.). This compound | 170165-84-1.

- Royal Society of Chemistry. (n.d.). Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes. Dalton Transactions.

- National Institutes of Health (NIH). (n.d.). Applications of supramolecular assemblies in drug delivery and photodynamic therapy. PMC PubMed Central.

- Guidechem. (n.d.). 1,3,5-tris(4-pyridyl)benzene 170165-84-1 wiki.

- Abdollahi, S., & Mostaghni, F. (2012). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of Materials and Chemistry, 2(4), 128-131.

- Inorganic Chemistry. (n.d.). Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine.

- National Institutes of Health (NIH). (n.d.). Intermolecular hydrogen bonding in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine.

- ResearchGate. (n.d.). Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine.

- National Institutes of Health (NIH). (n.d.). The Dimensionality of Hydrogen Bond Networks Induces Diverse Physical Properties of Peptide Crystals. PMC.

Sources

- 1. Buy this compound | 170165-84-1 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Efficient capture of trace benzene vapor by metal–organic frameworks modified with macrocyclic pyridyl ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intermolecular hydrogen bonding in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]